2,4-Dihydroxynicotinic acid
Overview
Description
2,4-Dihydroxynicotinic acid is a derivative of nicotinic acid, characterized by the presence of two hydroxyl groups at the 2 and 4 positions of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dihydroxynicotinic acid typically involves the hydroxylation of nicotinic acid derivatives. One common method is the reaction of nicotinic acid with hydroxylating agents under controlled conditions.
Industrial Production Methods: Industrial production of this compound often employs large-scale hydroxylation processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and reaction conditions to ensure efficient production. The choice of solvents, temperature, and reaction time are critical factors in achieving the desired product quality .
Chemical Reactions Analysis
Types of Reactions: 2,4-Dihydroxynicotinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydroxyl groups to hydrogen atoms, yielding dihydro derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce halogenated or alkylated derivatives .
Scientific Research Applications
2,4-Dihydroxynicotinic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,4-Dihydroxynicotinic acid involves its interaction with specific molecular targets and pathways. The hydroxyl groups play a crucial role in its reactivity and binding affinity to various biological molecules. For instance, the compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
2-Hydroxynicotinic acid: A derivative with a single hydroxyl group at the 2 position.
4-Hydroxynicotinic acid: A derivative with a single hydroxyl group at the 4 position.
2,6-Dihydroxynicotinic acid: A derivative with hydroxyl groups at the 2 and 6 positions.
Uniqueness: 2,4-Dihydroxynicotinic acid is unique due to the specific positioning of its hydroxyl groups, which imparts distinct chemical and biological properties. This unique structure allows for specific interactions with biological targets and makes it a valuable compound for various applications .
Properties
IUPAC Name |
4-hydroxy-2-oxo-1H-pyridine-3-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO4/c8-3-1-2-7-5(9)4(3)6(10)11/h1-2H,(H,10,11)(H2,7,8,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCFANHSNOFEDEJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)C(=C1O)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80716314 | |
Record name | 4-Hydroxy-2-oxo-1,2-dihydropyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80716314 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
856214-16-9 | |
Record name | 4-Hydroxy-2-oxo-1,2-dihydropyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80716314 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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